3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Overview
Description
3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a compound belonging to the broader class of oxadiazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the pyridin-2(1H)-one moiety in its structure adds to its biological significance, making it a valuable target for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves the formation of the oxadiazole ring through cyclization reactions
Starting Materials: : Commonly used starting materials include 4-(methylthio)benzonitrile and 2-hydroxypyridine.
Formation of 1,2,4-Oxadiazole: : The nitrile group undergoes cyclization with hydrazine or hydroxylamine derivatives to form the 1,2,4-oxadiazole ring.
Coupling Reaction: : The 1,2,4-oxadiazole intermediate is then coupled with 2-hydroxypyridine under specific conditions (e.g., using a base like potassium carbonate) to form the final product.
Industrial Production Methods
In an industrial setting, these reactions are scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized temperature, pressure, and catalysts are crucial in these processes to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one undergoes various chemical reactions:
Oxidation: : This compound can be oxidized to introduce sulfoxide or sulfone functionalities on the methylthio group.
Reduction: : Reducing agents can convert the oxadiazole ring to different nitrogen-containing heterocycles.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Utilizing sodium borohydride or lithium aluminum hydride.
Substitution: : Various halogenating agents, alkylating agents, and conditions like acidic or basic environments.
Major Products Formed
These reactions yield a wide array of derivatives, including sulfoxides, sulfones, and different heterocyclic compounds, each with potential unique properties and applications.
Scientific Research Applications
Chemistry
3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one serves as a precursor or intermediate in the synthesis of more complex molecules. Its structural framework is exploited in designing new materials with specific electronic properties.
Biology and Medicine
The biological activity of this compound is explored in antimicrobial, antiviral, and anticancer research. Its ability to interact with various biomolecules makes it a promising candidate for drug development.
Industry
In industry, it finds applications in developing new agrochemicals that protect crops from pests and diseases. Its derivatives are also used in creating high-performance materials, such as polymers and dyes.
Mechanism of Action
The compound's biological effects are mediated through its interaction with cellular targets. The oxadiazole and pyridin-2(1H)-one moieties contribute to its binding affinity with enzymes and receptors, disrupting their normal function and leading to therapeutic effects. Specific pathways, such as those involving oxidative stress or signal transduction, are often targeted.
Comparison with Similar Compounds
Similar compounds include:
2,5-Diphenyl-1,3,4-oxadiazole: : Known for its strong fluorescence and applications in optoelectronics.
3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: : Exhibits different biological activities due to the nitro group's presence.
Compared to these, 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one stands out due to its specific structural features that influence its reactivity and biological interactions.
Biological Activity
The compound 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a derivative of oxadiazole and pyridine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various pharmacological effects supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H12N4OS, with a molecular weight of approximately 284.33 g/mol. The structure features a pyridinone core substituted with an oxadiazole ring and a methylthio group, which may enhance its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The zone of inhibition for these compounds ranged from 16 mm to 24 mm when compared to standard antibiotics like Ceftizoxime and Ciprofloxacin .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 21 |
Similar oxadiazole derivatives | E. coli | 18 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential . Research indicates that oxadiazole derivatives can induce cell death through mechanisms such as apoptosis and methuosis—a form of cell death characterized by the accumulation of vacuoles. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines at micromolar concentrations. The presence of the methylthio group is believed to enhance the lipophilicity and cellular uptake of these compounds, thereby increasing their efficacy .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.
- Modulation of Gene Expression : It may influence pathways related to cell survival and apoptosis through interaction with transcription factors.
Study on Antimicrobial Efficacy
A study conducted by Auctores Online evaluated a series of oxadiazole derivatives for their antimicrobial efficacy using the agar well diffusion method. The results indicated that several derivatives exhibited superior antibacterial activity compared to traditional antibiotics, highlighting the potential application of these compounds in treating bacterial infections .
Study on Anticancer Properties
Another investigation focused on the anticancer properties of oxadiazole derivatives demonstrated that specific modifications to the structure significantly influenced their cytotoxicity against glioblastoma cells. The study emphasized the importance of functional groups in enhancing biological activity and provided insights into structure-activity relationships (SAR) that could guide future drug design efforts .
Properties
IUPAC Name |
3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-20-10-6-4-9(5-7-10)12-16-14(19-17-12)11-3-2-8-15-13(11)18/h2-8H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUUGWPGPFUZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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